Aluminum chlorate (CAS 15477-33-5) is a highly soluble, deliquescent inorganic salt that functions simultaneously as a strong oxidizing agent and a source of Lewis acidic aluminum cations[1]. Commercially available primarily in its hydrated forms, such as the nonahydrate and hexahydrate, it is utilized in specialized industrial applications where both coagulation and oxidation are required . Its specific chemical profile makes it a critical precursor in the manufacture of chlorine dioxide (ClO2), specialized disinfectants, astringent formulations, and low-temperature decomposing oxidizers for pyrotechnic systems [1]. Unlike standard aluminum salts or alkali chlorates, aluminum chlorate offers a dual-action mechanism that simplifies formulations requiring both an active trivalent metal and a reactive chlorate anion .
Attempting to substitute aluminum chlorate with generic alternatives fundamentally alters process chemistry and formulation stability. Replacing it with standard alkali chlorates, such as sodium chlorate or potassium chlorate, removes the critical Al3+ cation, eliminating the compound's inherent astringent, coagulating, and Lewis acidic properties [1]. Conversely, substituting it with aluminum chloride (AlCl3) provides the necessary aluminum ion but lacks the strong oxidizing power of the chlorate anion, necessitating the addition of a secondary oxidizer . Furthermore, mixing aluminum chloride and sodium chlorate to mimic aluminum chlorate introduces unwanted spectator ions (Na+ and Cl-), which can increase total dissolved solids (TDS) and trigger chloride-induced corrosion in sensitive manufacturing equipment . Finally, unlike alkali chlorates that can be melted without decomposition, aluminum chlorate decomposes upon attempted dehydration, making it highly suited for low-temperature oxidation processes where high-temperature activation is unacceptable [1].
While standard alkali metal chlorates like potassium chlorate can be melted without decomposition (e.g., KClO3 melts at 356°C), aluminum chlorate exhibits a fundamentally different thermal profile. It cannot be obtained in an anhydrous condition without decomposing; it loses its water of crystallization and simultaneously decomposes to release oxygen and aluminum chloride at much lower temperatures [1]. This low-temperature decomposition pathway makes it a highly reactive oxidizer compared to stable alkali baselines [1].
| Evidence Dimension | Dehydration and Decomposition Behavior |
| Target Compound Data | Decomposes prior to reaching an anhydrous state (low-temperature oxygen release) |
| Comparator Or Baseline | Potassium chlorate (melts at 356°C without decomposition) |
| Quantified Difference | Inability to form stable anhydrous melt; decomposes during dehydration |
| Conditions | Thermal heating under atmospheric pressure |
Procurement teams sourcing oxidizers for low-temperature gas generation or reactive pyrotechnics must select aluminum chlorate to avoid the high thermal activation energy required by alkali chlorates.
Aluminum chlorate forms highly soluble deliquescent crystals, typically as a nonahydrate from cold solutions or a hexahydrate from hot solutions [1]. It is freely soluble in both water and alcohol, unlike aluminum oxide or basic aluminum hydroxide which are insoluble [1]. This high solubility allows formulators to achieve exceptionally high concentrations of both Al3+ and ClO3- ions in aqueous or alcoholic media without the risk of precipitation that occurs when mixing incompatible salts [1].
| Evidence Dimension | Solvent Compatibility and Deliquescence |
| Target Compound Data | Freely soluble in water and alcohol; forms highly concentrated deliquescent hydrates |
| Comparator Or Baseline | Aluminum hydroxide / Aluminum oxide (insoluble in water and alcohol) |
| Quantified Difference | Orders of magnitude higher solubility in aqueous and alcoholic solvents |
| Conditions | Standard ambient temperature and pressure in aqueous/alcoholic media |
Essential for manufacturing concentrated liquid disinfectants, astringents, and ClO2 precursors where rapid dissolution and high ionic strength are critical.
Aluminum chlorate delivers both a trivalent coagulating cation (Al3+) and a strong oxidizing anion (ClO3-) in a single soluble salt . Attempting to replicate this dual functionality by mixing aluminum chloride and sodium chlorate introduces equimolar amounts of sodium (Na+) and chloride (Cl-) spectator ions. Procuring aluminum chlorate directly eliminates these spectator ions, thereby reducing the total dissolved solids (TDS) in the final formulation and minimizing the risk of chloride-induced corrosion in process equipment .
| Evidence Dimension | Spectator Ion Load |
| Target Compound Data | 0% Na+ and excess Cl- spectator ions introduced |
| Comparator Or Baseline | AlCl3 + NaClO3 mixture (introduces 3 moles of Na+ and Cl- per mole of Al3+) |
| Quantified Difference | 100% reduction in unwanted spectator ions compared to mixed-salt substitution |
| Conditions | Aqueous formulation requiring both Al3+ and ClO3- activity |
Allows formulators to achieve simultaneous coagulation and oxidation without increasing total dissolved solids or corrosive chloride levels.
Because aluminum chlorate decomposes during dehydration and cannot form a stable anhydrous melt, it is highly suited for specialized pyrotechnic formulations and gas generators that require low-temperature oxygen release [1]. It is chosen over potassium or sodium chlorate when a lower thermal activation threshold is necessary [1].
Its high solubility in both water and alcohol, combined with its strong oxidizing chlorate anion, makes it a highly effective precursor for the manufacture of chlorine dioxide (ClO2) and specialized liquid disinfectants[2]. It differentiates from mixed-salt precursors by eliminating spectator ions that could precipitate or cause equipment corrosion[2].
In cosmetic, textile (acrylic fiber treatment), and specific water treatment applications, the compound provides the Lewis acidic Al3+ ion necessary for coagulation and astringency, while the chlorate ion provides simultaneous oxidation or color control [2]. It is selected over standard aluminum sulfate to leverage its dual-action chemistry and avoid sulfate residue [2].